molecular formula C21H24O7 B12744168 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,9abeta,9balpha))- CAS No. 41989-32-6

2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,9abeta,9balpha))-

Cat. No.: B12744168
CAS No.: 41989-32-6
M. Wt: 388.4 g/mol
InChI Key: ZGKAPILEDVFISS-JHCFEDOPSA-N
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Description

2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,9abeta,9balpha))- is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in existing ones.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester stands out due to its unique structure and reactivity Similar compounds may include other esters of 2-propenoic acid or derivatives of the azulene structure

Properties

CAS No.

41989-32-6

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(3aR,4S,9aS,9bR)-3-acetyloxy-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O7/c1-9(2)19(24)26-14-8-11(4)15-13(23)7-10(3)16(15)18-17(14)21(6,20(25)27-18)28-12(5)22/h7,14,16-18H,1,8H2,2-6H3/t14-,16-,17+,18+,21?/m0/s1

InChI Key

ZGKAPILEDVFISS-JHCFEDOPSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C)C(=CC2=O)C

Origin of Product

United States

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